4-(1H-Tetrazol-5-YL)piperidine
Overview
Description
4-(1H-Tetrazol-5-yl)-piperidine is a chemical compound containing a piperidine ring and a tetrazole group. It is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs, particularly in the development of medications for cardiovascular and central nervous system disorders .
Molecular Structure Analysis
The molecular formula of 4-(1H-Tetrazol-5-yl)-piperidine is C6H11N5 . It has a molecular weight of 153.19 . The structure consists of a piperidine ring and a tetrazole group .Physical And Chemical Properties Analysis
4-(1H-Tetrazol-5-yl)-piperidine is a solid at room temperature . It has a molecular weight of 153.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.Scientific Research Applications
Cardiovascular Research
Tetrazole derivatives, such as 4-(1H-Tetrazol-5-yl)piperidine , have been found to exhibit inhibitory properties that are comparable to angiotensin receptor blockers (ARBs) like losartan and candesartan. These properties are particularly useful in cardiovascular research for the reduction of isolated rabbit thoracic aorta .
Organic Synthesis
This compound is used as a reactant for palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction, which is a significant method in organic synthesis for creating biaryl compounds .
Drug Design and Pharmacogenomics
Molecular docking, an essential tool in drug design and pharmacogenomics, often utilizes tetrazole derivatives. These compounds play a crucial role in medicinal and pharmaceutical applications due to their favorable synthesis conditions, including eco-friendly approaches and cost-effectiveness .
Analytical Chemistry
In analytical chemistry, 4-(1H-Tetrazol-5-yl)piperidine is referenced for its relevance in chromatography and mass spectrometry. It’s part of research solutions that focus on the analysis of chemical compounds .
Biopharma Production
The compound is also involved in biopharma production processes. It’s used in protocols that require precise chemical reactions and is part of controlled environment solutions .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various receptors such as the angiotensin ii receptor and GPR109a receptors . These receptors play crucial roles in various physiological processes, including blood pressure regulation and lipid metabolism, respectively .
Mode of Action
It can be inferred from the known actions of similar tetrazole derivatives that it likely interacts with its target receptors, leading to changes in their activity . This interaction could potentially alter cellular signaling pathways, resulting in various physiological effects .
Biochemical Pathways
Based on the known targets of similar tetrazole derivatives, it can be inferred that it may influence pathways related to blood pressure regulation and lipid metabolism .
Result of Action
Based on the known actions of similar tetrazole derivatives, it can be inferred that it may have potential effects on blood pressure regulation and lipid metabolism .
properties
IUPAC Name |
4-(2H-tetrazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVMYJMQMQSCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626243 | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Tetrazol-5-YL)piperidine | |
CAS RN |
112626-97-8 | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112626-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Tetrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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